molecular formula C19H20N2O2 B5124456 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

カタログ番号 B5124456
分子量: 308.4 g/mol
InChIキー: PLLQBWZQVRMOGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the adaptive immune response. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B cell malignancies and autoimmune diseases.

作用機序

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole selectively inhibits BTK, which is a key enzyme involved in B cell signaling. BTK plays a critical role in the activation and proliferation of B cells, and its inhibition leads to decreased B cell activation and proliferation. This ultimately leads to the suppression of the adaptive immune response, which is beneficial in the treatment of B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This leads to decreased tumor growth in B cell malignancies and decreased inflammation in autoimmune diseases. 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

実験室実験の利点と制限

One advantage of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is its high selectivity for BTK, which minimizes off-target effects. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation is that 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.

将来の方向性

There are several potential future directions for the development of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole. One direction is to further optimize the synthesis process to improve the yield and purity of the final product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole in humans. In addition, 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole could be tested in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole could be further modified to improve its selectivity or pharmacokinetic properties.

合成法

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-tert-butylphenol with 2-chloromethyl-5-phenyl-1,3,4-oxadiazole, followed by further reactions to form the final product.

科学的研究の応用

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)15-9-11-16(12-10-15)22-13-17-20-21-18(23-17)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLQBWZQVRMOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。